![molecular formula C9H4Cl2O2S B1667960 3,6-Dichloro-1-benzothiophene-2-carboxylic acid CAS No. 34576-94-8](/img/structure/B1667960.png)
3,6-Dichloro-1-benzothiophene-2-carboxylic acid
Overview
Description
3,6-Dichloro-1-benzothiophene-2-carboxylic acid, also known as BT2, is a compound with the empirical formula C9H4Cl2O2S . It is an inhibitor of myeloid cell leukemia 1 (Mcl-1) with a Ki value of 59 µM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 .
Synthesis Analysis
BT2 has been used as a building block in the synthesis of inhibitors of Mcl-1, the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO) . BT2 binding to BDK triggers helix movements in the N-terminal domain, resulting in the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) .Molecular Structure Analysis
The molecular weight of 3,6-Dichloro-1-benzothiophene-2-carboxylic acid is 248.11 . Its IUPAC name is 3,6-dichloro-1H-1lambda3-benzo[b]thiophene-2-carboxylic acid .Chemical Reactions Analysis
BT2 is a BCKDC kinase (BDK) inhibitor with an IC50 of 3.19 μM . It increases cellular BCKDC activity in cultures and induces BDK degradation in mice & rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level .Physical And Chemical Properties Analysis
3,6-Dichloro-1-benzothiophene-2-carboxylic acid is a white to beige powder . It is soluble in DMSO at 2 mg/mL .Scientific Research Applications
BCKDC Kinase Inhibitor
BT2 is an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor . It induces BDK dissociation from the BCKD complex (BCKDC) with superior pharmacokinetics and metabolic stability .
Enhancer of Cellular BCKDC Activity
BT2 increases cellular BCKDC activity in cultures and induces BDK degradation in mice & rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level .
Mcl-1 Inhibitor
BT2 is an inhibitor of myeloid cell leukemia 1 (Mcl-1) with a Ki value of 59 µM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 .
Toll-Like Receptor 3/Double-Stranded RNA (TLR3/dsRNA) Complex Inhibitor
BT2 has been used as a building block in the synthesis of inhibitors of the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex .
D-Amino Acid Oxidase (DAO) Inhibitor
BT2 has been used in the synthesis of inhibitors of D-amino acid oxidase (DAO) .
Biochemical for Proteomics Research
3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid is a useful biochemical for proteomics research .
Mechanism of Action
Target of Action
The primary targets of 3,6-Dichloro-1-benzothiophene-2-carboxylic acid, also known as BT2, are the BCKDC kinase (BDK) and myeloid cell leukemia 1 (Mcl-1) . BDK is a key enzyme in the metabolism of branched-chain amino acids (BCAAs), while Mcl-1 is a member of the Bcl-2 family of proteins, which are involved in the regulation of apoptosis .
Mode of Action
BT2 acts as an inhibitor for both BDK and Mcl-1. It binds to BDK, triggering helix movements in the N-terminal domain, which results in the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) . As for Mcl-1, BT2 acts as a selective inhibitor with a Ki value of 59 µM .
Biochemical Pathways
The binding of BT2 to BDK affects the metabolism of BCAAs by enhancing the activity of the BCKDC . This leads to an increase in the catabolism of BCAAs, which are essential amino acids involved in protein synthesis and energy production . On the other hand, the inhibition of Mcl-1 can lead to the induction of apoptosis, particularly in cancer cells where Mcl-1 is often overexpressed .
Pharmacokinetics
It is soluble in DMSO, which suggests good bioavailability .
Result of Action
The action of BT2 leads to an increase in BCKDC activity and a decrease in plasma BCAA levels . In the context of cancer, the inhibition of Mcl-1 can lead to the induction of apoptosis, potentially reducing the viability of cancer cells .
Action Environment
The efficacy and stability of BT2 can be influenced by various environmental factors. For instance, the compound is stable for 1 year from the date of purchase when supplied and can be stored at -20°C for up to 3 months when dissolved in DMSO . .
Safety and Hazards
properties
IUPAC Name |
3,6-dichloro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHPIJMQJAZYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34576-94-8 | |
Record name | 3,6-dichloro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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